molecular formula C21H27N3O5 B11630589 1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11630589
M. Wt: 401.5 g/mol
InChI Key: OUNWFAOJXROIQQ-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This particular compound is characterized by the presence of nitrophenyl and trimethoxyphenyl groups attached to a piperazine ring, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the nitro group to other functional groups such as amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl and trimethoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

  • 1-methyl-4-(4-nitrophenyl)piperazine
  • 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)piperazine
  • 1-(2,5-dimethoxyphenyl)-4-(4-nitrophenyl)piperazine

Comparison: 1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both nitrophenyl and trimethoxyphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27N3O5/c1-27-19-13-21(29-3)20(28-2)12-17(19)15-23-10-8-22(9-11-23)14-16-6-4-5-7-18(16)24(25)26/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

OUNWFAOJXROIQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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